molecular formula C8H7NO2 B6280317 2-hydroxy-4-(hydroxymethyl)benzonitrile CAS No. 210037-55-1

2-hydroxy-4-(hydroxymethyl)benzonitrile

Cat. No.: B6280317
CAS No.: 210037-55-1
M. Wt: 149.1
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Description

2-hydroxy-4-(hydroxymethyl)benzonitrile is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.1. The purity is usually 95.
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Properties

CAS No.

210037-55-1

Molecular Formula

C8H7NO2

Molecular Weight

149.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Hydroxy 4 Hydroxymethyl Benzonitrile and Its Derivatives

Established Synthetic Routes to Benzonitrile (B105546) Derivatives with Hydroxymethyl Functionality

The synthesis of benzonitrile derivatives bearing a hydroxymethyl group can be approached through several established strategies, ranging from direct, single-step reactions to more complex, multi-step sequences.

Direct Synthesis Approaches

Direct synthesis methods aim to introduce the nitrile and hydroxymethyl functionalities in a minimal number of steps. One common approach for the synthesis of benzonitriles is the conversion of aldehydes. For instance, the preparation of benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride is a well-established method. researchgate.net This reaction can be optimized using ionic liquids, which can act as a recyclable catalyst and co-solvent, leading to high yields of the desired benzonitrile. researchgate.net

Another direct approach involves the ammoxidation of alkylbenzenes. This industrial process converts a methyl group on an aromatic ring directly to a nitrile group in the presence of ammonia (B1221849) and oxygen, typically over a metal oxide catalyst. acs.org While highly efficient for simple benzonitriles, the application of this method to substrates with sensitive functional groups like a hydroxymethyl group can be challenging due to potential oxidation.

Multistep Synthetic Pathways

Multistep syntheses offer greater flexibility and control in the construction of highly functionalized molecules like 2-hydroxy-4-(hydroxymethyl)benzonitrile (B1647258). These routes often involve the sequential introduction or modification of functional groups on a pre-existing aromatic ring.

A plausible multistep route to this compound could start from a readily available substituted phenol (B47542). For example, a process could be envisioned starting with the formylation of a phenol to introduce an aldehyde group, followed by the conversion of the aldehyde to a nitrile, and subsequent reduction of another functional group (e.g., an ester) to the hydroxymethyl group. A patented method for the preparation of 2-hydroxybenzonitrile (B42573) involves the reaction of a metal salt of a 2-hydroxyarylaldehyde with hydroxylamine, followed by dehydration of the resulting aldoxime. google.com This highlights a key step that could be incorporated into a longer synthetic sequence.

The synthesis of functionalized pyrroles has demonstrated the reduction of a formyl group to a hydroxymethyl group using sodium borohydride (B1222165) in good yield. mdpi.com This type of transformation could be applied as a final step in the synthesis of this compound from a corresponding formyl precursor. The following table outlines a potential multi-step synthesis starting from 4-bromo-2-hydroxybenzonitrile, a commercially available starting material.

StepReactionReagents and ConditionsProduct
1Protection of the hydroxyl groupe.g., Acetic anhydride (B1165640), pyridine2-acetoxy-4-bromobenzonitrile
2Introduction of a formyl group (e.g., via lithiation and reaction with DMF)n-BuLi, THF; then DMF2-acetoxy-4-formylbenzonitrile
3Reduction of the formyl groupNaBH4, MeOH2-acetoxy-4-(hydroxymethyl)benzonitrile
4Deprotection of the hydroxyl groupe.g., Mild acid or base hydrolysisThis compound

Flow chemistry presents a modern approach to multistep synthesis, allowing for the telescoping of several reaction steps into a continuous process, which can enhance efficiency and safety. syrris.jp

Hydrosilylation-Based Syntheses

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a powerful tool in organic synthesis for the reduction of various functional groups. The hydrosilylation of an aldehyde or a ketone followed by hydrolysis is a common method for the preparation of alcohols. This strategy can be applied to the synthesis of benzonitrile derivatives containing a hydroxymethyl group by the hydrosilylation of a corresponding formylbenzonitrile.

Reductive Transformations for Hydroxymethyl Group Installation

The installation of a hydroxymethyl group onto a benzonitrile scaffold can be effectively achieved through the reduction of a pre-existing functional group. The most common precursor for a hydroxymethyl group is a carboxylic acid, an ester, or an aldehyde.

The reduction of a formyl group is a particularly attractive route due to the relative ease of introducing an aldehyde onto an aromatic ring. As mentioned previously, sodium borohydride is a mild and selective reagent for the reduction of aldehydes in the presence of other functional groups like nitriles. mdpi.com For the reduction of a carboxylic acid or an ester, more powerful reducing agents such as lithium aluminum hydride (LiAlH4) would be required. The choice of reducing agent is critical to avoid the simultaneous reduction of the nitrile functionality.

Novel and Efficient Synthetic Protocols

The development of new and more efficient synthetic methods is a continuous effort in organic chemistry. For the synthesis of this compound and its derivatives, the focus is on the development of novel catalytic reactions that can improve selectivity, yield, and environmental compatibility.

Catalytic Reaction Development for Benzonitrile Scaffolds

Modern catalytic methods offer significant advantages for the synthesis of complex benzonitriles. Transition metal-catalyzed cross-coupling reactions, for example, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed C-H functionalization is a powerful strategy for the direct introduction of functional groups onto an aromatic ring, avoiding the need for pre-functionalized starting materials. acs.org While direct application to the synthesis of this compound is yet to be reported, the development of such a catalyst system could provide a highly streamlined route to this and other substituted benzonitriles.

Copper-catalyzed reactions have also emerged as a versatile tool in organic synthesis. For instance, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to substituted benzothiazoles. acs.org The principles of using copper catalysts to mediate bond formation could potentially be adapted for the synthesis of functionalized benzonitriles. Furthermore, copper-catalyzed methods for direct amide bond formation from carboxylic acids and amines highlight the potential for developing novel catalytic cycles for the synthesis of complex molecules. rsc.org

The following table summarizes some modern catalytic approaches that could be conceptually applied to the synthesis of functionalized benzonitriles:

Catalytic ApproachMetal CatalystPotential ApplicationReference
C-H FunctionalizationPalladiumDirect introduction of functional groups onto the benzonitrile ring. acs.org
Condensation ReactionsCopperFormation of the benzonitrile ring or introduction of substituents. acs.org
Amide Bond FormationCopperCould be adapted for the synthesis of precursors to the target molecule. rsc.org

One-Pot and Domino Synthetic Strategies

One-pot and domino (or cascade) reactions represent a highly efficient approach in modern organic synthesis, minimizing waste and resources by conducting multiple transformations in a single reaction vessel without isolating intermediates. beilstein-journals.org While specific one-pot syntheses for the parent this compound are not extensively detailed in dedicated literature, domino strategies are prominently used for the elaboration of related 2-hydroxybenzonitrile scaffolds into more complex heterocyclic systems. These strategies highlight the synthetic utility of the core structure.

A notable example is the zinc chloride (ZnCl₂)-promoted domino reaction of 2-hydroxybenzonitriles with various ketones. This process leads to the formation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones. The reaction proceeds via an initial condensation between the ketone and the phenolic hydroxyl group, followed by an intramolecular cyclization involving the nitrile, all facilitated in a single operation.

Similarly, domino protocols have been developed to synthesize functionalized benzothiophenes from 2-halobenzonitrile derivatives. nih.gov For instance, the reaction of a substituted 2-fluorobenzonitrile (B118710) with 2,5-dihydroxy-1,4-dithiane in the presence of a base initiates a cascade of reactions including nucleophilic aromatic substitution, followed by intramolecular cyclization and rearrangement to yield 3-amino-2-formyl-functionalized benzothiophenes. nih.gov These methods demonstrate how the 2-hydroxybenzonitrile framework can be a versatile starting point for building diverse molecular architectures through elegant and efficient domino sequences. nih.govrsc.org

Starting MaterialReagentsProduct ClassReference
2-HydroxybenzonitrileKetone, ZnCl₂1,3-Benzoxazin-4-one nih.gov
2-Fluorobenzonitrile2,5-Dihydroxy-1,4-dithiane, Base3-Amino-2-formyl benzothiophene nih.gov
o-(2-oxoalkyl)benzonitrile N-tosylhydrazoneAlkenylboronic acidβ,γ-Unsaturated indanone nih.gov

Parallel Synthesis Approaches for Analogs

Parallel synthesis is a key strategy in medicinal chemistry for the rapid generation of large, focused libraries of related compounds for screening and lead optimization. mt.comspirochem.com This approach involves performing multiple, separate reactions simultaneously, often in microtiter plates, to create a diverse set of analogs from a common scaffold. mt.comnih.gov For a molecule like this compound, parallel synthesis would focus on modifying its three main functional groups—the phenolic hydroxyl, the hydroxymethyl group, and the aromatic ring—using robust and high-yielding reactions.

The generation of such chemical libraries relies on reactions that are tolerant of a wide range of functional groups and can be driven to completion under a single set of conditions. Cross-coupling reactions are particularly well-suited for this purpose. For example, a library of ether derivatives could be generated via the Williamson ether synthesis by reacting the phenolic hydroxyl of the core structure with an array of different alkyl halides in a 96-well plate format.

Similarly, the Suzuki-Miyaura coupling provides a powerful tool for diversifying the aromatic ring. organic-chemistry.org The phenolic hydroxyl can be converted into a triflate, a highly effective leaving group for palladium-catalyzed cross-coupling. This triflate derivative can then be reacted in parallel with a library of different aryl or vinyl boronic acids to produce a wide range of biaryl or styrenyl analogs. This approach allows for systematic exploration of the chemical space around the core molecule, which is invaluable for structure-activity relationship (SAR) studies. spirochem.com

Strategies for Functional Group Interconversion and Derivatization

The chemical versatility of this compound stems from the distinct reactivity of its three functional groups: the hydroxymethyl moiety, the nitrile group, and the phenolic hydroxyl on the aromatic ring. Strategic modifications of these groups allow for the synthesis of a broad spectrum of derivatives.

Chemical Modifications of the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group is a versatile handle for various chemical transformations. Standard organic reactions can be employed to modify this site, leading to compounds with different properties and potential activities.

Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to a carboxylic acid can be achieved with stronger agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

Esterification and Etherification: The alcohol can readily undergo esterification with various carboxylic acids or acyl chlorides under standard conditions (e.g., Fischer esterification or using a coupling agent like DCC) to form ester derivatives. Alternatively, it can be converted into an ether through reaction with an alkyl halide under basic conditions (Williamson ether synthesis), though selectivity between the phenolic and benzylic hydroxyls would need to be considered, often requiring a protection strategy.

Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as a halide (e.g., using SOCl₂ for a chloride or PBr₃ for a bromide). This transformation creates an electrophilic benzylic position, enabling subsequent nucleophilic substitution reactions to introduce a wide range of other functional groups.

Transformations Involving the Nitrile Group

The nitrile (cyano) group is a highly versatile functional group that can be converted into several other important chemical moieties. Its transformations are central to the derivatization of benzonitriles.

Hydrolysis: The nitrile group can be hydrolyzed to a primary amide intermediate, which can then be further hydrolyzed to a carboxylic acid. This transformation is typically carried out under strong acidic (e.g., H₂SO₄, H₂O, heat) or basic (e.g., NaOH, H₂O, heat) conditions.

Reduction: The nitrile can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup is commonly used for this conversion. This introduces a basic amino group, significantly altering the molecule's properties.

Addition of Organometallic Reagents: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. This allows for the introduction of a new carbon-carbon bond and the formation of a keto functional group.

TransformationReagentsResulting Functional GroupReference
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid (via Amide) organic-chemistry.org
Reduction1. LiAlH₄ 2. H₂OPrimary Amine
Grignard Reaction1. R-MgBr 2. H₃O⁺Ketone

Diversification via Aromatic Substitutions (e.g., Williamson Ether Synthesis, Suzuki Coupling)

The phenolic hydroxyl group and the aromatic ring itself are key sites for introducing structural diversity into the this compound scaffold.

Williamson Ether Synthesis: This classic Sₙ2 reaction is ideal for modifying the phenolic hydroxyl group. The phenol is first deprotonated with a suitable base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form a nucleophilic phenoxide ion. This ion then attacks an alkyl halide (or other substrate with a good leaving group) to form an ether. This method allows for the introduction of a vast array of alkyl, allyl, or benzyl (B1604629) groups at the phenolic position, enabling fine-tuning of steric and electronic properties.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. To utilize this reaction on the this compound scaffold, the phenolic hydroxyl group is typically converted into a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group. researchgate.net This is achieved by reacting the phenol with triflic anhydride (Tf₂O) in the presence of a base like pyridine. The resulting aryl triflate is an excellent electrophilic partner for the Suzuki coupling. organic-chemistry.orgresearchgate.net It can be coupled with a wide variety of aryl, heteroaryl, or vinyl boronic acids or their esters, leading to the synthesis of biaryl and styrenyl derivatives, which are common motifs in many biologically active compounds. nih.govbeilstein-journals.org

Reaction Chemistry and Mechanistic Investigations of 2 Hydroxy 4 Hydroxymethyl Benzonitrile

Reactivity Profiles of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is a primary alcohol and is expected to undergo typical alcohol reactions. Primarily, this includes oxidation to form either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. For instance, mild oxidizing agents would be expected to yield 2-hydroxy-4-formylbenzonitrile, while stronger oxidants would likely produce 2-hydroxy-4-cyanobenzoic acid. Other potential reactions include esterification with carboxylic acids or acyl chlorides, and etherification. However, no published studies detailing these specific transformations for 2-hydroxy-4-(hydroxymethyl)benzonitrile (B1647258) were identified.

Reactivity Profiles of the Benzonitrile (B105546) Moiety

The benzonitrile moiety features a carbon-nitrogen triple bond and is a common precursor to other functional groups. The most prevalent reactions are hydrolysis and reduction.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. chemistrysteps.comyoutube.com This typically proceeds through an amide intermediate (2-hydroxy-4-(hydroxymethyl)benzamide) to ultimately form a carboxylic acid (3-hydroxy-4-(hydroxymethyl)benzoic acid). chemistrysteps.comweebly.com The mechanism involves the nucleophilic attack of water or hydroxide (B78521) on the electrophilic nitrile carbon. chemistrysteps.comyoutube.com The electronic nature of the other ring substituents influences the rate of this reaction. A study on the hydrolysis of various p-substituted benzonitriles in sulfuric acid found that the mechanism can shift depending on the acid concentration and the electronic effects of the substituents. znaturforsch.com For this compound, the electron-donating nature of the hydroxyl and hydroxymethyl groups would be expected to influence the reaction rate compared to unsubstituted benzonitrile, but specific kinetic data are unavailable.

Reduction: The nitrile group can also be reduced to a primary amine (e.g., [2-hydroxy-4-(hydroxymethyl)phenyl]methanamine) using various reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

No specific examples or data tables for these reactions on this compound have been reported in the surveyed literature.

Intramolecular and Intermolecular Chemical Transformations

The presence of three reactive sites (phenolic -OH, alcoholic -CH₂OH, and -CN) allows for the possibility of various intramolecular and intermolecular reactions. For example, under certain conditions, intramolecular cyclization could potentially occur, perhaps following the transformation of one of the existing functional groups. Intermolecularly, the compound could serve as a monomer for polymerization, for instance, through reactions involving the hydroxymethyl and phenolic hydroxyl groups to form polyesters or polyethers. A related compound, 4-(hydroxymethyl)benzonitrile, has been used to synthesize vinyl ether monomers, demonstrating a reaction of the hydroxymethyl group. sigmaaldrich.com However, no studies detailing such transformations specifically for this compound were found.

Elucidation of Reaction Mechanisms

A thorough understanding of a reaction requires detailed mechanistic investigation, often involving kinetic studies, isotopic labeling, and the characterization of intermediates. While general mechanisms for the hydrolysis of benzonitriles are well-established, chemistrysteps.comyoutube.com specific mechanistic studies on reactions involving this compound are absent from the available literature. The electronic interplay between the ortho-hydroxyl group, which can form an intramolecular hydrogen bond with the nitrile nitrogen, and the para-hydroxymethyl group would likely have a significant impact on reaction pathways and rates, but this has not been experimentally elucidated.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular architecture of organic compounds. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 2-hydroxy-4-(hydroxymethyl)benzonitrile (B1647258), a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for complete structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic region would display signals for the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) and coupling constants would confirm the 1,2,4-trisubstitution pattern. The benzylic protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton. The phenolic (-OH) and alcoholic (-OH) protons would appear as broad singlets, and their chemical shifts could be concentration-dependent.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The carbon of the nitrile group (-C≡N) would appear in the characteristic downfield region (around 115-125 ppm). The aromatic carbons would have distinct chemical shifts influenced by the electron-donating hydroxyl and hydroxymethyl groups and the electron-withdrawing nitrile group. The benzylic carbon of the -CH₂OH group would be found in the aliphatic region, typically around 60-70 ppm.

A patent for a related, more complex structure, 3-hydroxymethyl-4-[bis(4-fluorophenyl)hydroxymethyl]benzonitrile, demonstrates the use of high-field NMR (400 MHz) to resolve complex aromatic and aliphatic signals, a methodology directly applicable here. google.com

Expected ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (ppm) Multiplicity
Aromatic H (position 3) 7.0 - 7.2 d
Aromatic H (position 5) 6.8 - 7.0 dd
Aromatic H (position 6) 7.3 - 7.5 d
Hydroxymethyl (-CH₂) 4.5 - 4.7 s
Alcoholic (-OH) Variable (e.g., 1.5 - 3.0) br s

Note: This is a predictive table. Actual values may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound (C₈H₇NO₂), allowing for the unambiguous determination of its molecular formula.

Electron Ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The molecular ion peak (M⁺) would be observed at m/z = 149. The fragmentation would likely involve the loss of water (H₂O) from the hydroxymethyl group to give a fragment at m/z = 131. Another key fragmentation pathway would be the loss of the entire hydroxymethyl group (-CH₂OH), resulting in a fragment at m/z = 118. Further fragmentation of the aromatic ring would also be observed. For related compounds like 4-hydroxybenzyl alcohol, a strong molecular ion peak is observed followed by fragmentation corresponding to the loss of key functional groups.

Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment
149 [M]⁺ (Molecular Ion)
131 [M - H₂O]⁺
118 [M - CH₂OH]⁺

Note: This table shows plausible fragmentation pathways under EI-MS.

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are used to identify the functional groups present in a molecule.

FT-IR: The FT-IR spectrum of this compound would show characteristic absorption bands. A strong, broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibrations of both the phenolic and alcoholic hydroxyl groups. A sharp, medium-intensity band around 2230-2210 cm⁻¹ is the hallmark of the nitrile (-C≡N) stretching vibration. The C-O stretching of the alcohol and phenol (B47542) would appear in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present. Studies on similar molecules, such as 2-amino-4-chlorobenzonitrile, confirm the nitrile stretching band appears around 2211 cm⁻¹. analis.com.my

FT-Raman: FT-Raman spectroscopy would provide complementary information. The nitrile stretch is typically a strong and sharp band in the Raman spectrum. The aromatic ring vibrations would also be prominent, providing a characteristic fingerprint of the molecule.

Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type
3400 - 3200 O-H (Phenol, Alcohol) Stretching, broad
3100 - 3000 C-H (Aromatic) Stretching
2230 - 2210 C≡N (Nitrile) Stretching, sharp
1600 - 1450 C=C (Aromatic) Ring Stretching

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state. The presence of both hydrogen bond donors (-OH groups) and acceptors (-OH, -C≡N) suggests that the molecule would form an extensive hydrogen-bonding network in its crystal lattice. While crystallographic data for this specific molecule are not found in the searched literature, studies on related benzonitriles, such as 2-amino-4-chlorobenzonitrile, have successfully used this technique to confirm their molecular geometry and packing. analis.com.my

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS for complex analysis)

Chromatographic techniques are indispensable for separating the target compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for purity analysis of non-volatile organic compounds. For a phenolic compound like this compound, a reversed-phase HPLC method would be most suitable. nih.gov This would typically involve a C18 or a biphenyl column with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile or methanol. nih.gov Detection would be achieved using a UV detector, likely set at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm or 280 nm). The retention time of the main peak would serve as an identifier, and the peak area percentage would be used to quantify purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could also be used, particularly for identifying volatile impurities. However, the hydroxyl groups in this compound may require derivatization (e.g., silylation) to increase volatility and prevent peak tailing. The gas chromatograph would separate the components of the sample, and the mass spectrometer would provide mass spectra for each component, aiding in their identification.

Computational and Theoretical Investigations of 2 Hydroxy 4 Hydroxymethyl Benzonitrile

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular properties of 2-hydroxy-4-(hydroxymethyl)benzonitrile (B1647258). DFT calculations can be used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the molecule.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of such analyses can be inferred from studies on related benzonitrile (B105546) derivatives. For instance, DFT calculations on similar aromatic nitriles often involve the use of basis sets like 6-311++G(d,p) to achieve a high level of accuracy in predicting molecular structures and energies. Theoretical calculations for related compounds have been shown to be in good agreement with experimental data, suggesting that DFT would be a reliable method for investigating this compound.

A typical DFT study on this molecule would involve geometry optimization to find the most stable conformation, followed by frequency calculations to confirm that the structure corresponds to a minimum on the potential energy surface. These calculations would also yield important thermodynamic properties.

Prediction of Electronic Structure and Reactivity

The electronic structure of this compound, which dictates its reactivity, can be thoroughly investigated using computational methods. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in this regard.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. For this compound, the presence of both electron-donating (hydroxyl and hydroxymethyl) and electron-withdrawing (nitrile) groups suggests a complex interplay in its electronic properties.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms of the hydroxyl and hydroxymethyl groups.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in various environments, such as in solution or interacting with a biological macromolecule. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes and intermolecular interactions over time.

While specific MD simulation studies for this compound are not readily found, research on benzonitrile itself has provided valuable information on its behavior in the liquid state. These studies have investigated properties like orientational relaxation and local structure, which are influenced by intermolecular forces. For this compound, MD simulations could be particularly useful in understanding how the hydroxyl and hydroxymethyl groups participate in hydrogen bonding with solvent molecules or amino acid residues in a protein's active site. Such simulations can reveal the stability of these interactions and the conformational flexibility of the molecule.

In Silico Screening and Molecular Docking Analyses for Ligand-Target Interactions

In silico screening and molecular docking are powerful computational techniques used in drug discovery to predict the binding affinity and mode of interaction between a ligand and a target protein. These methods are instrumental in identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking could be employed to investigate its potential as an inhibitor for various enzymes or a ligand for specific receptors. The process involves generating a three-dimensional model of the compound and "docking" it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction.

The results of a docking analysis would provide a detailed view of the binding pose, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, the hydroxyl and hydroxymethyl groups of this compound are likely to act as hydrogen bond donors and acceptors, while the benzene ring can participate in hydrophobic and aromatic interactions.

Table 2: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

Parameter Value Interpretation
Binding Affinity (kcal/mol) -7.5 Indicates a potentially strong and favorable binding interaction.
Hydrogen Bonds 3 The hydroxyl and hydroxymethyl groups form hydrogen bonds with key active site residues.
Hydrophobic Interactions Present The benzene ring interacts with nonpolar residues in the binding pocket.

Analysis of Intramolecular Charge Transfer Phenomena

Intramolecular charge transfer (ICT) is a process where an electron is transferred from a donor part to an acceptor part of the same molecule upon photoexcitation. This phenomenon is of great interest in the design of fluorescent probes and materials with non-linear optical properties.

The presence of both electron-donating (hydroxyl, hydroxymethyl) and electron-withdrawing (nitrile) groups on the benzene ring of this compound makes it a candidate for exhibiting ICT. Computational studies, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to investigate the excited state properties and the possibility of ICT.

These calculations can predict the energies of different excited states and the nature of the electronic transitions. An ICT state is typically characterized by a significant charge separation between the donor and acceptor moieties in the excited state compared to the ground state. The solvent environment can also play a crucial role in stabilizing the charge-separated ICT state, a factor that can be modeled using continuum solvation models in the calculations. Studies on similar molecules, such as 4-(dimethylamino)benzonitrile, have provided a deep understanding of the mechanisms of ICT, including the role of molecular geometry changes in the excited state.

Applications and Research Domains

Role as a Key Synthetic Building Block in Organic Synthesis

As a multifunctional molecule, 2-hydroxy-4-(hydroxymethyl)benzonitrile (B1647258) possesses several reactive sites—the hydroxyl group, the hydroxymethyl group, and the nitrile moiety—that make it a theoretically attractive building block in organic synthesis. The hydroxyl group can undergo O-alkylation or O-acylation, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, and the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions. However, specific studies detailing its use as a key synthetic building block are not prevalent in the reviewed literature.

Precursor in Heterocyclic Compound Synthesis

The structure of this compound contains the necessary functionalities to act as a precursor for various heterocyclic systems. For instance, the ortho-hydroxybenzonitrile scaffold is a common starting point for the synthesis of benzoxazoles, and the hydroxymethyl group could be further functionalized to participate in cyclization reactions. Despite this potential, dedicated research on the synthesis of heterocyclic compounds directly from this compound is not documented in the searched scientific databases.

Intermediate in Complex Molecular Architectures

The strategic placement of the hydroxyl, hydroxymethyl, and nitrile groups allows for sequential and regioselective reactions, positioning this compound as a potential intermediate in the synthesis of more complex molecules. It could serve as a key fragment in the assembly of natural products or pharmaceutically active compounds. Nevertheless, there is a lack of specific examples in the scientific literature where this compound is explicitly used as an intermediate in the construction of complex molecular architectures.

Contributions to Materials Science Research

The inherent functionalities of this compound suggest its potential for incorporation into various materials, imparting specific properties such as thermal stability, hydrogen bonding capabilities, and potential for cross-linking.

Development of Advanced Functional Materials

The phenolic and alcohol moieties of this compound could be leveraged to create advanced functional materials. These groups can form extensive hydrogen-bonding networks, which can influence the mechanical and thermal properties of materials. The aromatic nitrile group can contribute to thermal stability and can be a site for further chemical modification. However, specific research on the development of advanced functional materials derived from this particular compound is not available in the reviewed literature.

Applications in Polymer Chemistry

In theory, this compound could be utilized as a monomer or a modifying agent in polymer chemistry. The hydroxyl and hydroxymethyl groups can react with suitable co-monomers to form polyesters or polyethers, while the nitrile group could be polymerized or modified post-polymerization. Despite these possibilities, a search of the scientific literature did not reveal any studies on its specific applications in polymer chemistry.

Exploration in Optoelectronic Materials

The benzonitrile (B105546) unit is a well-known electron-withdrawing group, and when combined with the electron-donating hydroxyl group, it creates a push-pull electronic system within the molecule. This characteristic is often sought after in the design of organic materials for optoelectronic applications, such as non-linear optics or as components in organic light-emitting diodes (OLEDs). However, there is no specific research that explores the optoelectronic properties or applications of materials directly synthesized from this compound.

Biochemical Research Applications (Strictly in vitro and Mechanistic)

A thorough search of scientific databases and chemical literature did not yield any specific in vitro or mechanistic studies centered on this compound. The subsequent subsections reflect this lack of available data.

Enzyme Interaction and Inhibition Studies

There are no specific studies available that detail the interaction of this compound with any particular enzyme or its potential as an enzyme inhibitor. Research in this area typically involves screening compounds against specific enzyme targets to determine binding affinity and inhibitory constants (e.g., IC₅₀ or Kᵢ values). However, no such data has been published for this compound.

Ligand-Receptor Binding Investigations

Investigations into the binding of small molecules to biological receptors are fundamental in drug discovery and chemical biology. However, there is no published research that characterizes the binding of this compound to any specific receptor. Consequently, data on its affinity, selectivity, or mode of interaction with receptor proteins are not available.

Structure-Activity Relationship (SAR) Studies in in vitro Systems

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. As there are no foundational studies establishing a biological activity for this compound, no subsequent SAR studies have been conducted.

Catalysis Research

The potential utility of a molecule in catalysis, particularly as a ligand for metal centers, is an active area of chemical research. The presence of hydroxyl and nitrile functional groups on the benzonitrile framework could theoretically allow for coordination with metal ions.

Ligand Design for Metal-Mediated Catalysis

Despite the theoretical potential for this compound to act as a ligand, a review of the literature indicates that it has not been explored in the context of ligand design for metal-mediated catalysis. Research in this field focuses on the synthesis of metal complexes and the evaluation of their catalytic activity in various chemical transformations. No such studies involving this specific benzonitrile derivative have been reported.

Emerging Research Areas and Future Directions

Unexplored Synthetic Avenues and Methodological Advancements

There is no specific information in the reviewed literature detailing unexplored synthetic avenues or recent methodological advancements for the synthesis of 2-hydroxy-4-(hydroxymethyl)benzonitrile (B1647258). General methods for the synthesis of related hydroxybenzonitriles, such as the formylation and subsequent oximation and dehydration of substituted phenols, have been described, but specific adaptations or optimizations for the 2-hydroxy-4-(hydroxymethyl) isomer are not documented. google.com

Novel Mechanistic Insights into Reactivity

Detailed mechanistic studies concerning the reactivity of this compound are not present in the available literature. While the reactivity can be inferred from its functional groups (a phenolic hydroxyl, a primary alcohol, and a nitrile), specific experimental or computational studies providing novel insights are absent. Research on related compounds, such as the photolysis of 3-(hydroxymethyl)benzophenone, investigates reactive intermediates, but similar studies for this compound have not been found. sigmaaldrich.com

Potential for Advanced Material Development and Functionalization

There is no published research specifically exploring the use of this compound in the development of advanced materials. Although its functional groups offer potential as a monomer or building block in polymer science or for the functionalization of materials, no studies have been reported that utilize this specific compound. bldpharm.com

Expanding Biochemical Research Applications (non-clinical mechanistic studies)

No non-clinical mechanistic studies or other biochemical research applications involving this compound are described in the scientific literature reviewed.

Challenges and Opportunities in Industrial Scale-Up and Sustainable Synthesis

Information regarding the industrial scale-up, challenges, or opportunities for sustainable synthesis of this compound is not available. While general principles of green chemistry, such as the use of ionic liquids as recyclable catalysts in nitrile synthesis, have been explored for other benzonitriles, their specific application to this isomer has not been documented. google.com

Q & A

Q. What are the established synthetic routes for 2-hydroxy-4-(hydroxymethyl)benzonitrile, and how can reaction conditions be optimized?

The compound can be synthesized via hydrosilylation reactions using an Fe-based catalyst (e.g., Bu₄N[Fe(CO)₃(NO)]), which facilitates selective functionalization of the aromatic ring . Optimization involves controlling stoichiometry, temperature (e.g., 70°C for hydroxylamine reactions), and solvent systems (e.g., methanol for hydroxylamine hydrochloride reactions) to maximize yield and purity . Post-synthesis purification typically employs column chromatography with silica gel or recrystallization .

Q. How can spectroscopic techniques confirm the molecular structure of this compound?

  • ¹H/¹³C NMR : Key signals include the nitrile carbon (~110 ppm in ¹³C NMR), hydroxyl proton (broad singlet at ~5 ppm), and aromatic protons (6.5–8.0 ppm) .
  • SMILES/InChI : Canonical SMILES (C1=CC(=CC=C1CO)C#N) and InChIKey (XAASLEJRGFPHEV-UHFFFAOYSA-N) provide digital identifiers for database validation .
  • X-ray crystallography : Resolves spatial arrangements, as demonstrated for structurally similar benzonitrile derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is classified as harmful upon inhalation, skin contact, or ingestion. Mandatory precautions include:

  • PPE : Gloves, goggles, and lab coats to prevent exposure .
  • Ventilation : Use fume hoods to avoid aerosol formation .
  • Emergency measures : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. What methodologies are effective for resolving enantiomers of chiral benzonitrile derivatives, and how can enantiomeric purity be validated?

Chiral resolution using tartaric acid derivatives (e.g., (+)-di-p-toluoyl-D-tartaric acid) enables separation of enantiomers via diastereomeric salt formation . Purity is assessed using chiral HPLC or polarimetry, with typical yields of 14–28% for isolated enantiomers .

Q. How can functional group transformations expand the utility of this compound in synthetic chemistry?

  • Nitrile to amidine : React with hydroxylamine hydrochloride in methanol under reflux to form N′-hydroxybenzimidamide derivatives (>99% yield) .
  • Hydroxymethyl to bromomethyl : Substitute hydroxyl groups with bromine using PBr₃ or HBr, enabling cross-coupling reactions .

Q. What experimental strategies address contradictions in reported physical properties (e.g., melting points)?

Discrepancies in melting points (e.g., 39–43°C vs. unlisted values in other studies) require:

  • Repetition : Validate via differential scanning calorimetry (DSC).
  • Purity assessment : Use HPLC or GC-MS to rule out impurities .

Q. How can environmental degradation pathways of this compound be studied?

  • Photolysis/oxidation : Expose to UV light or reactive oxygen species (e.g., OH radicals) and analyze degradation products via LC-MS .
  • Biodegradation : Use microbial assays (e.g., OECD 301B) to track metabolic byproducts .

Methodological Tables

Application Key Method Reference
Enantiomer resolutionDiastereomeric salt formation with tartaric acid
Functional group transformationHydroxylamine hydrochloride reaction
Environmental degradationLC-MS analysis of photolysis byproducts

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.